molecular formula C16H25BrO B1588584 1-[4-[(6-Bromohexyl)oxy]butyl]benzene CAS No. 94749-73-2

1-[4-[(6-Bromohexyl)oxy]butyl]benzene

Cat. No. B1588584
CAS RN: 94749-73-2
M. Wt: 313.27 g/mol
InChI Key: HYRIAERKUPZOCS-UHFFFAOYSA-N
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Patent
US05393774

Procedure details

A solution of 46.6 g (0.15 mol) of 6-(4-phenylbutoxy)-hexyl-bromide and 27.6 g (0.15 mol) of potassium phthalimide in 400 ml of acetone is refluxed for 70 hours. After cooling, the potassium bromide precipitated is removed by suction filtering and the solvent is distilled off in vacuo. The oily residue thus obtained, consisting of crude 6-(4-phenyl-butoxy)-N-hexyl-phthalimide, is stirred into 300 ml of dichloromethane and 300 ml of 40% methylamine solution overnight. The organic phase is separated off and the aqueous phase is extracted twice more with dichloromethane. The combined organic phases are dried over sodium sulphate and evaporated down in vacuo. The oily residue is dissolved in ether, the solids precipitated are filtered off and the filtrate is evaporated to dryness. The colorless oil remaining is distilled. Bp0.2 =143°-145° C.
Quantity
46.6 g
Type
reactant
Reaction Step One
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
6-(4-phenyl-butoxy)-N-hexyl-phthalimide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C1(CCCCOCCCCCCBr)C=CC=CC=1.C1(=O)NC(=O)C2=CC=CC=C12.[K].[C:31]1([CH2:37][CH2:38][CH2:39][CH2:40][O:41][C:42]2[CH:43]=[CH:44][CH:45]=[C:46]3[C:51](=O)[N:50](CCCCCC)C(=O)C=23)[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.CN>CC(C)=O.ClCCl>[C:31]1([CH2:37][CH2:38][CH2:39][CH2:40][O:41][CH2:42][CH2:43][CH2:44][CH2:45][CH2:46][CH2:51][NH2:50])[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:1.2,^1:29|

Inputs

Step One
Name
Quantity
46.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCOCCCCCCBr
Name
Quantity
27.6 g
Type
reactant
Smiles
C1(C=2C(C(N1)=O)=CC=CC2)=O.[K]
Name
Quantity
400 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
6-(4-phenyl-butoxy)-N-hexyl-phthalimide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCOC=1C=CC=C2C1C(=O)N(C2=O)CCCCCC
Step Three
Name
Quantity
300 mL
Type
reactant
Smiles
CN
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the potassium bromide precipitated
CUSTOM
Type
CUSTOM
Details
is removed by suction
FILTRATION
Type
FILTRATION
Details
filtering
DISTILLATION
Type
DISTILLATION
Details
the solvent is distilled off in vacuo
CUSTOM
Type
CUSTOM
Details
The oily residue thus obtained
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted twice more with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated down in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The oily residue is dissolved in ether
CUSTOM
Type
CUSTOM
Details
the solids precipitated
FILTRATION
Type
FILTRATION
Details
are filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated to dryness
DISTILLATION
Type
DISTILLATION
Details
The colorless oil remaining is distilled
CUSTOM
Type
CUSTOM
Details
Bp0.2 =143°-145° C.

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)CCCCOCCCCCCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.